N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research on similar compounds involves detailed synthesis processes and structural characterization. For example, the synthesis and structural study of tropane benzamides and related compounds involve complex synthesis methods and NMR techniques for molecular structure determination, showcasing the potential for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide in synthetic chemistry and structural analysis (E. Gálvez et al., 1990).
Electropolymerization and Material Properties
The study of conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, through electropolymerization, suggests potential applications of this compound in the development of new materials with unique electrical and optical properties (G. Sotzing et al., 1996).
Drug Discovery and Biological Applications
Research into novel compounds for drug discovery involves exploring the biological activities and therapeutic potentials of chemical entities. Studies on compounds with similar structures, such as benzamide derivatives for anti-inflammatory activities, indicate the relevance of chemical synthesis in the development of new therapeutic agents (H. Ikuta et al., 1987).
Advanced Analytical Techniques
The development of high-sensitive biosensors based on modified electrodes, such as those involving FePt/CNTs nanocomposites and specific benzamide derivatives for the determination of biomolecules, highlights the potential for this compound in analytical chemistry and sensor technology (H. Karimi-Maleh et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially preventing the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
4-propan-2-yloxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)25-18-8-6-17(7-9-18)20(24)22-12-4-13-23-14-10-16-5-3-11-21-19(16)23/h3,5-11,14-15H,4,12-13H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKYGPZOQPVIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.